4-Benzyloxy-3,5-difluorobenzonitrile
Description
4-Benzyloxy-3,5-difluorobenzonitrile is a substituted benzonitrile derivative featuring a benzyloxy group at the para position and fluorine atoms at the 3 and 5 positions. For instance, 4-Benzyloxy-3,5-difluorobenzoic acid (CAS 1408143-67-8), a closely related compound, has a molecular weight of 264.22 g/mol and is a white crystalline solid with a melting point of ~110–112°C . Replacing the carboxylic acid group with a nitrile (-CN) reduces molecular weight and alters polarity, enhancing its utility as an intermediate in pharmaceuticals or agrochemicals.
Properties
CAS No. |
935527-22-3 |
|---|---|
Molecular Formula |
C14H9F2NO |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
3,5-difluoro-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H9F2NO/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7H,9H2 |
InChI Key |
QWXXHAAELRDMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent type and position critically influence reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Nitrile Group (-CN) : Enhances electrophilicity, making these compounds reactive intermediates for coupling reactions (e.g., Suzuki-Miyaura). The nitrile group’s polarity also affects solubility; for example, 4-Chloro-3,5-difluorobenzonitrile is likely soluble in organic solvents like dichloromethane .
- Halogen Substituents : Chlorine and bromine increase molecular weight and lipophilicity compared to fluorine. For instance, 3,5-Dichloro-4-fluorobenzonitrile (MW 190.00) is heavier than 4-Chloro-3,5-difluorobenzonitrile (MW 173.55), altering its metabolic stability in agrochemicals .
- Amino Group (-NH₂): In 4-Amino-3,5-difluorobenzonitrile, the amino group introduces hydrogen-bonding capacity, enabling its use in photoresponsive peptides .
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